Oxypressin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

642-35-3 |

|---|---|

Molecular Formula |

C46H64N12O12S2 |

Molecular Weight |

1041.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H64N12O12S2/c1-24(2)17-30(40(64)51-21-38(50)62)56-45(69)35-9-6-16-58(35)46(70)34-23-72-71-22-28(47)39(63)53-31(19-26-10-12-27(59)13-11-26)43(67)54-32(18-25-7-4-3-5-8-25)42(66)52-29(14-15-36(48)60)41(65)55-33(20-37(49)61)44(68)57-34/h3-5,7-8,10-13,24,28-35,59H,6,9,14-23,47H2,1-2H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,63)(H,54,67)(H,55,65)(H,56,69)(H,57,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

WTHKESHUHBGMGM-DZCXQCEKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |

sequence |

CYFQNCPLG |

Synonyms |

3-Phe-oxytocin Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-GlyNH2 cysteinyl-tyrosyl-phenylalanyl-glutaminyl-asparaginyl-cysteinyl-proly-leucyl-glycinamide oxypressin oxytocin, Phe(3)- oxytocin, phenylalanine(3)- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oxypressin: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypressin, also known as [Phe³]oxytocin, is a synthetic analogue of the neurohormone oxytocin (B344502). In this molecule, the isoleucine residue at position 3 of the oxytocin peptide sequence is substituted with a phenylalanine. This modification significantly influences its biological activity, particularly its affinity for the oxytocin receptor and its uterotonic potency. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities with comparative data for oxytocin, and detailed experimental protocols for its synthesis and bioactivity assessment. Furthermore, it elucidates the presumed signaling pathways activated by this compound through the oxytocin receptor.

Chemical Structure of this compound

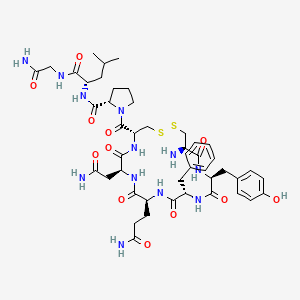

This compound is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6. Its molecular formula is C₄₆H₆₄N₁₂O₁₂S₂ and it has a molecular weight of 1057.2 g/mol .

Amino Acid Sequence: H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Leu-Gly-NH₂[1]

IUPAC Name: (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Below is a 2D representation of the chemical structure of this compound.

Biological Activity and Data Presentation

Table 1: Receptor Binding Affinity of Oxytocin

| Receptor | Ligand | Kᵢ (nM) | Species | Reference |

| Oxytocin Receptor | Oxytocin | 7.8 | Human | [2] |

| Vasopressin V1a Receptor | Oxytocin | 45 | Human | [2] |

Table 2: Pharmacokinetic Parameters of Oxytocin

| Parameter | Value | Species | Route | Reference |

| Half-life (t½) | 3-5 min | Human | IV | [3] |

| Metabolic Clearance Rate | 15-20 mL/kg/min | Human | IV | [3] |

| Volume of Distribution | 0.3 L/kg | Human | IV | [4] |

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol is adapted from established methods for the solid-phase synthesis of oxytocin and its analogues.[5][6]

Workflow for Solid-Phase Peptide Synthesis of this compound

Methodology:

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus (Glycine). Use a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The coupling reaction is typically carried out for 1-2 hours. The sequence for this compound is: Gly, Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt).

-

Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (Trt for Cys and Asn/Gln, tBu for Tyr) using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Cyclization: After cleavage, precipitate the linear peptide in cold diethyl ether. The crude linear peptide is then dissolved in a dilute aqueous solution and the disulfide bond is formed by oxidation. This can be achieved by adjusting the pH to ~8.5 and stirring in the presence of an oxidizing agent like hydrogen peroxide or potassium ferricyanide.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the molecular weight) and analytical RP-HPLC.

Uterine Contraction Assay

This protocol describes a general method to assess the uterotonic activity of this compound, which can be adapted from established protocols for oxytocin.[7][8]

Experimental Workflow for Uterine Contraction Assay

Methodology:

-

Tissue Preparation: Euthanize a female rat pre-treated with estrogen to sensitize the uterine tissue. Isolate the uterine horns and place them in cold Krebs-Henseleit solution.

-

Mounting: Cut longitudinal strips of the uterus (approximately 2 cm in length) and mount them in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Apply a resting tension of approximately 1 gram to the tissue strips and allow them to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Dose-Response Curve: After equilibration, add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the contractile response for each concentration until a maximal response is achieved.

-

Data Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Measure the amplitude and frequency of contractions. Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal response (Eₘₐₓ).

-

Comparison: For a comparative study, perform the same experiment with oxytocin to determine its EC₅₀ and Eₘₐₓ under the same conditions.

Signaling Pathways

This compound, as an analogue of oxytocin, is presumed to exert its biological effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by the OTR in myometrial cells involves the Gαq/11 protein, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

Oxytocin Receptor Signaling Pathway

Pathway Description:

-

Receptor Binding: this compound binds to the extracellular domain of the oxytocin receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 protein.

-

PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Muscle Contraction: The elevated intracellular Ca²⁺ concentration is the primary trigger for the contraction of myometrial smooth muscle cells. PKC also contributes to the contractile response.

Conclusion

This compound serves as an important tool for structure-activity relationship studies of the oxytocin receptor. Its reduced biological activity compared to oxytocin highlights the critical role of the isoleucine residue at position 3 for optimal receptor binding and activation. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers investigating the pharmacology of oxytocin analogues and the development of novel therapeutics targeting the oxytocin system. Further quantitative studies are warranted to fully characterize the binding kinetics and in vivo pharmacokinetic profile of this compound.

References

- 1. Importance of the third amino acid residue of oxytocin for its action on isolated rat uterus: study of relationship between hormone conformation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of oxytocin as they apply to labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacologic properties of antiuterotonic oxytocin analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 6. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. Oxytocin, prostaglandins, and contractility of the human uterus at term pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of [3-Phenylalanine]oxytocin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and biological characterization of [3-Phenylalanine]oxytocin, an analog of the neurohypophyseal hormone oxytocin (B344502) where the tyrosine residue at position 3 is replaced by phenylalanine. This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification methodologies, and the presumed signaling pathway of this oxytocic agent.

Introduction

[3-Phenylalanine]oxytocin, also known as oxypressin, is a synthetic analog of oxytocin. The substitution of the phenolic hydroxyl group of tyrosine with the phenyl group of phenylalanine at the third position of the peptide sequence has been a subject of interest in structure-activity relationship studies of oxytocin. These studies aim to elucidate the role of specific amino acid residues in receptor binding and signal transduction. This guide provides detailed experimental protocols and quantitative data to aid researchers in the synthesis and evaluation of this important analog.

Chemical Synthesis

The synthesis of [3-Phenylalanine]oxytocin is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support resin, followed by cleavage and deprotection of the peptide chain and subsequent cyclization to form the disulfide bridge.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide MBHA resin | Various | 100-200 mesh, 0.5-0.8 mmol/g loading |

| Fmoc-Gly-OH | Various | Peptide synthesis grade |

| Fmoc-Leu-OH | Various | Peptide synthesis grade |

| Fmoc-Pro-OH | Various | Peptide synthesis grade |

| Fmoc-Cys(Trt)-OH | Various | Peptide synthesis grade |

| Fmoc-Asn(Trt)-OH | Various | Peptide synthesis grade |

| Fmoc-Gln(Trt)-OH | Various | Peptide synthesis grade |

| Fmoc-Phe-OH | Various | Peptide synthesis grade |

| Fmoc-Ile-OH | Various | Peptide synthesis grade |

| Fmoc-Tyr(tBu)-OH | Various | Peptide synthesis grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Reagent grade |

| Oxyma Pure | Various | Reagent grade |

| Piperidine (B6355638) | Various | Reagent grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |

| Dichloromethane (DCM) | Various | Reagent grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| Diethyl ether | Various | Reagent grade |

| Acetonitrile (ACN) | Various | HPLC grade |

| Iodine | Various | Reagent grade |

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Swelling and Fmoc Deprotection: Swell the Rink Amide MBHA resin in DMF for 1 hour. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first amino acid, Fmoc-Gly-OH (4 equivalents relative to resin loading), with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Ile, and Cys(Trt).

-

Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude linear peptide under vacuum and then lyophilize it from a water/acetonitrile mixture.

Synthesis Workflow

Purification and Cyclization

-

Purification: Purify the crude linear peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect fractions containing the desired peptide and verify their purity by analytical RP-HPLC and mass spectrometry.

-

Cyclization (Disulfide Bond Formation):

-

Dissolve the purified linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.0-8.5) at a concentration of approximately 0.1-0.5 mg/mL.

-

Stir the solution vigorously in an open beaker to allow for air oxidation of the thiol groups to form the disulfide bond. Alternatively, a solution of iodine in methanol (B129727) can be added dropwise until a faint yellow color persists.

-

Monitor the cyclization reaction by analytical RP-HPLC. The cyclic peptide will have a shorter retention time than the linear precursor.

-

Once the reaction is complete, quench any excess iodine with a small amount of ascorbic acid solution.

-

-

Final Purification and Lyophilization: Purify the cyclic peptide by preparative RP-HPLC using the same conditions as for the linear peptide. Pool the pure fractions and lyophilize to obtain the final [3-Phenylalanine]oxytocin as a white powder.

Purification and Cyclization Workflow

Characterization

The identity and purity of the synthesized [3-Phenylalanine]oxytocin should be confirmed by analytical RP-HPLC and mass spectrometry.

| Analysis Method | Expected Results |

| Analytical RP-HPLC | A single major peak with a purity of >95%. |

| Mass Spectrometry (ESI-MS) | A molecular weight corresponding to the calculated mass of [3-Phenylalanine]oxytocin (C₄₆H₆₅N₁₁O₁₂S₂), which is approximately 1007.4 g/mol . |

Biological Activity

The biological activity of [3-Phenylalanine]oxytocin is typically assessed using in vitro and in vivo assays that measure its oxytocic, milk-ejecting, and vasopressor activities.

Experimental Protocol: Isolated Rat Uterus Assay

-

Animal Preparation: Use adult female Wistar rats (180-200 g) in natural estrus, or ovariectomized rats pre-treated with estrogen.

-

Tissue Preparation: Euthanize the rat and isolate the uterine horns. Suspend a segment of the uterine horn in an organ bath containing de Jalon's solution at 32°C, bubbled with a mixture of 95% O₂ and 5% CO₂.

-

Data Acquisition: Record the isometric contractions of the uterine muscle using a force-displacement transducer connected to a data acquisition system.

-

Dose-Response Curve: After an equilibration period, add increasing concentrations of a standard oxytocin solution and [3-Phenylalanine]oxytocin to the organ bath and record the contractile responses.

-

Data Analysis: Plot the dose-response curves and determine the EC₅₀ (the concentration that produces 50% of the maximal response) for both peptides.

Quantitative Biological Activity Data

| Assay | [3-Phenylalanine]oxytocin Activity (Relative to Oxytocin) | Reference |

| Rat Uterotonic Activity (in vitro) | Lower affinity and decreased maximal response compared to oxytocin.[1] | Walter et al. |

| Avian Vasodepressor Activity | Weaker than oxytocin. | Bodanszky & du Vigneaud, 1959 |

| Milk-ejecting Activity | Present, but weaker than oxytocin. | Bodanszky & du Vigneaud, 1959 |

Signaling Pathway

[3-Phenylalanine]oxytocin, as an analog of oxytocin, is presumed to exert its biological effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR initiates a cascade of intracellular signaling events.

Presumed Signaling Pathway of [3-Phenylalanine]oxytocin

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of [3-Phenylalanine]oxytocin. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug development who are interested in exploring the structure-activity relationships of oxytocin and its analogs. The provided data on its biological activity underscores the importance of the tyrosine residue at position 3 for the full potency of oxytocin. Further studies on this and other analogs will continue to contribute to our understanding of the molecular mechanisms of oxytocin receptor activation and the development of novel oxytocic and tocolytic agents.

References

An In-depth Technical Guide to the Molecular Differences Between Oxypressin and Oxytocin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular distinctions between oxypressin and oxytocin (B344502), focusing on their structural differences, receptor interactions, and downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of neurohypophyseal hormones and the development of novel therapeutics targeting their associated receptors.

Introduction: A Tale of Two Peptides

Oxytocin, a nonapeptide hormone, is renowned for its pivotal roles in social bonding, parturition, and lactation.[1] Its close structural analog, this compound, also known as [Phe³]-Oxytocin, presents a fascinating case study in how subtle molecular changes can influence biological activity. Understanding the nuanced differences between these two molecules is crucial for the rational design of selective agonists and antagonists for the oxytocin (OTR) and vasopressin (V1a, V1b, and V2) receptors, which are implicated in a wide array of physiological and pathological processes.[2]

Molecular Structure: The Critical Amino Acid Substitution

The primary difference between oxytocin and this compound lies in a single amino acid substitution at position 3. Both are nonapeptides with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a six-amino acid cyclic ring and a three-amino acid tail.

Table 1: Amino Acid Sequence Comparison

| Position | Oxytocin | This compound ([Phe³]-Oxytocin) |

| 1 | Cys | Cys |

| 2 | Tyr | Tyr |

| 3 | Ile | Phe |

| 4 | Gln | Gln |

| 5 | Asn | Asn |

| 6 | Cys | Cys |

| 7 | Pro | Pro |

| 8 | Leu | Leu |

| 9 | Gly-NH₂ | Gly-NH₂ |

This seemingly minor change from an aliphatic residue (Isoleucine) in oxytocin to an aromatic residue (Phenylalanine) in this compound has significant implications for receptor binding and activation.

Receptor Binding and Selectivity

Oxytocin and this compound exert their effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).[3] Due to their structural similarity, there is a considerable degree of cross-reactivity between these ligands and receptors.

While direct and comprehensive quantitative binding data for this compound is limited in publicly available literature, studies on the closely related vasopressin (which has a Phenylalanine at position 3) and other oxytocin analogs provide a strong basis for understanding its pharmacological profile. One in vivo study has described this compound as an "equipotent analog of oxytocin and vasopressin," suggesting it activates both receptor types with similar efficacy.[4]

For a comparative perspective, the binding affinities of oxytocin and vasopressin for their cognate and non-cognate receptors are presented below. It is anticipated that this compound would exhibit a binding profile that is a hybrid of these two, with significant affinity for both OTR and V1aR.

Table 2: Comparative Binding Affinities (Ki values in nM) of Oxytocin and Vasopressin

| Ligand | Receptor | Species | Ki (nM) | Reference |

| Oxytocin | OTR | Human | 0.75 ± 0.08 | [5] |

| Arginine Vasopressin | OTR | Human | 2.99 ± 0.39 | [5] |

| Oxytocin | V1aR | Rat | High (low affinity) | [6] |

| Arginine Vasopressin | V1aR | Rat | ~1 | [6] |

| Oxytocin | OTR | Syrian Hamster | 4.28 | [7] |

| Arginine Vasopressin | OTR | Syrian Hamster | 36.1 | [7] |

| Oxytocin | V1aR | Syrian Hamster | 495.2 | [7] |

| Arginine Vasopressin | V1aR | Syrian Hamster | 4.70 | [7] |

Signal Transduction Pathways

Upon binding to their receptors, both oxytocin and this compound are expected to initiate intracellular signaling cascades primarily through the Gq/11 and Gi/o pathways.

Gq/11 Pathway Activation

Activation of the Gq/11 pathway is the canonical signaling route for the oxytocin receptor. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This surge in intracellular calcium is a key event in many of the physiological responses to oxytocin and vasopressin, such as uterine contractions and vasoconstriction.

Gi/o Pathway Modulation

In addition to the Gq/11 pathway, oxytocin receptors can also couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This can modulate the activity of protein kinase A (PKA) and influence various cellular processes, sometimes acting to counterbalance the effects of Gs-coupled receptor activation.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands, such as this compound, to the oxytocin and vasopressin V1a receptors.

Experimental Workflow

Materials:

-

Cell membranes expressing the receptor of interest (OTR or V1aR)

-

Radiolabeled ligand (e.g., [³H]Oxytocin or a selective V1aR radioligand)

-

Unlabeled competitor ligands (Oxytocin, this compound, Vasopressin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂)

-

Glass fiber filters

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand to wells containing the membrane preparation. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled oxytocin).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for Functional Activity

This assay measures the ability of a ligand to activate Gq-coupled receptors by detecting the resulting increase in intracellular calcium concentration.[6]

Experimental Workflow

Materials:

-

Cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Ligands (Oxytocin, this compound)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Ligand Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject the ligand at various concentrations into the wells.

-

Fluorescence Measurement: Immediately after ligand addition, measure the fluorescence intensity kinetically over a period of time (e.g., every second for 2-3 minutes).

-

Data Analysis: Determine the peak fluorescence response for each ligand concentration. Plot the peak response against the log concentration of the ligand to generate a dose-response curve. From this curve, determine the EC₅₀ value (the concentration of ligand that produces 50% of the maximal response).

Conclusion

The single amino acid difference between oxytocin and this compound at position 3 results in a molecule with a potentially distinct pharmacological profile. While oxytocin shows a preference for the oxytocin receptor, evidence suggests that this compound is a less selective agonist, potently activating both oxytocin and vasopressin V1a receptors. This lack of selectivity has important implications for its physiological effects and its potential use as a pharmacological tool. The experimental protocols detailed in this guide provide a robust framework for further elucidating the specific binding affinities and functional activities of this compound and other oxytocin analogs, thereby aiding in the development of more selective and efficacious therapeutics.

References

- 1. The separate uterotonic and prostaglandin-releasing actions of oxytocin. Evidence and comparison with angiotensin and methacholine in the isolated rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopressin and oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complementary Role of Oxytocin and Vasopressin in Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo simultaneous comparison of pressor and uterine responses to a single agonist (this compound) in estrous rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of vasopressin and oxytocin receptors in the rat uterus and vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High concentrations of oxytocin cause vasoconstriction by activating vasopressin V1A receptors in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Oxypressin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypressin, also known as [Phe³]oxytocin, is a synthetic analog of the neurohypophyseal hormone oxytocin (B344502). It belongs to a family of structurally related nonapeptides that includes oxytocin and vasopressin. These peptides play crucial roles in a wide range of physiological processes. The substitution of the isoleucine residue at position 3 in oxytocin with a phenylalanine residue in this compound results in altered biological activity, making it a subject of interest in structure-activity relationship studies of this important peptide family. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its receptor binding profile, functional activities, and the underlying signaling pathways.

Core Concepts: Structure and Relation to Oxytocin and Vasopressin

Oxytocin and vasopressin are nonapeptides that differ by only two amino acids at positions 3 and 8. This compound shares the same core structure, with a disulfide bridge between cysteine residues at positions 1 and 6, but is distinguished by the presence of phenylalanine at position 3, similar to vasopressin, while retaining the leucine (B10760876) at position 8, characteristic of oxytocin. This unique combination of structural features influences its interaction with oxytocin and vasopressin receptors and its resulting biological effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound in comparison to oxytocin and vasopressin.

Table 1: Receptor Binding Affinity (Ki in nM)

| Ligand | Human Oxytocin Receptor (OTR) | Human Vasopressin V1a Receptor (V1aR) | Human Vasopressin V2 Receptor (V2R) | Citation |

| Oxytocin | 1.0 - 4.28 | 36.1 - 503 | - | [1] |

| Arginine Vasopressin (AVP) | 36.1 | 4.70 | - | [1] |

| This compound ([Phe³]oxytocin) | Data not available | Data not available | Data not available |

Table 2: Uterine Contraction Activity

| Compound | Assay | Potency (EC50/ED50) | Efficacy (relative to Oxytocin) | pA2 (for antagonists) | Citation |

| Oxytocin | Isolated rat uterus | ~1-10 nM (EC50) | 100% | - | [2] |

| This compound ([Phe³]oxytocin) | Isolated rat uterus | Potency lower than oxytocin | Decreased maximal response | - | [2] |

Note: A study by Gazis et al. (1987) provides a detailed in vivo comparison of uterine responses to this compound, though specific ED50 values from the abstract are not available.[2]

Table 3: Vasopressor Activity

| Compound | Assay | Potency (ED50) | Citation |

| Arginine Vasopressin (AVP) | Rat pressor assay | Standard reference | |

| This compound ([Phe³]oxytocin) | Rat pressor assay | Data likely available in Gazis et al. (1987) | [2] |

Table 4: Antidiuretic Activity

| Compound | Assay | Potency | Citation |

| Arginine Vasopressin (AVP) | Rat antidiuretic assay | Standard reference | |

| This compound ([Phe³]oxytocin) | Rat antidiuretic assay | Reported to not have increased antidiuretic potency |

Signaling Pathways

This compound is expected to exert its biological effects through the same signaling pathways as oxytocin and vasopressin, primarily via G-protein coupled receptors (GPCRs). The activation of oxytocin receptors (OTR) and vasopressin receptors (V1a, V1b, and V2) initiates distinct intracellular signaling cascades.

Oxytocin/Vasopressin V1a Receptor Signaling

Activation of the OTR and V1aR, which are coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream effects, including smooth muscle contraction.

Caption: Oxytocin/V1a Receptor Signaling Pathway.

Vasopressin V2 Receptor Signaling

The V2 receptor, primarily found in the kidney, is coupled to Gs proteins. Activation of the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption.

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of oxytocin analogs are provided below. These protocols can be adapted for the characterization of this compound.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for oxytocin and vasopressin receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human OTR, or rat liver membranes for V1aR).

-

Radioligand Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]oxytocin for OTR, [³H]arginine vasopressin for V1aR) is incubated with the membrane preparation in a suitable buffer.

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled competitor ligand (this compound).

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a Receptor Binding Assay.

Isolated Rat Uterus Contraction Assay (In Vitro)

Objective: To determine the potency (EC50) and efficacy of this compound in inducing uterine smooth muscle contraction.

Methodology:

-

Tissue Preparation: Uterine horns are isolated from female rats, typically pre-treated with estrogen to sensitize the tissue. The tissue is cut into longitudinal strips and mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Isometric Tension Recording: One end of the uterine strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system to record changes in tension.

-

Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of this compound are added to the organ bath, and the contractile response (increase in tension) is recorded.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal response to a standard agonist like oxytocin or KCl. A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined by non-linear regression.

Rat Vasopressor Assay (In Vivo)

Objective: To determine the effect of this compound on blood pressure.

Methodology:

-

Animal Preparation: Male rats are anesthetized, and a catheter is inserted into a carotid artery to measure blood pressure. A second catheter is placed in a jugular vein for drug administration.

-

Drug Administration: Increasing doses of this compound are administered intravenously.

-

Blood Pressure Measurement: The change in mean arterial blood pressure is recorded continuously.

-

Data Analysis: A dose-response curve is constructed by plotting the increase in blood pressure against the dose of this compound. The ED50 (the dose that produces 50% of the maximal pressor response) can be calculated.

Rat Antidiuretic Assay (In Vivo)

Objective: To assess the antidiuretic activity of this compound.

Methodology:

-

Animal Preparation: Rats are hydrated by oral water load. The animals are placed in metabolic cages for urine collection.

-

Drug Administration: this compound is administered, typically by subcutaneous or intravenous injection.

-

Urine Collection and Analysis: Urine is collected at timed intervals, and the volume and osmolality are measured.

-

Data Analysis: The antidiuretic effect is determined by the decrease in urine output and the increase in urine osmolality compared to a control group. The potency can be compared to that of a standard like arginine vasopressin.

Conclusion

This compound, a synthetic analog of oxytocin with a phenylalanine substitution at position 3, exhibits a distinct biological profile characterized by a reduced affinity for the oxytocin receptor and diminished uterotonic efficacy compared to the parent hormone. Its activities at vasopressin receptors, particularly its pressor and antidiuretic effects, are less well-quantified in publicly available literature but are of significant interest for a complete understanding of its pharmacology. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and similar oxytocin analogs, which is essential for advancing our understanding of the structure-activity relationships within this critical class of peptide hormones and for the potential development of novel therapeutic agents. Further research to obtain precise quantitative data for this compound's interaction with the full spectrum of oxytocin and vasopressin receptors is warranted.

References

An In-depth Technical Guide to Oxypressin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of oxypressin at neurohypophyseal receptors. Given the structural similarity between this compound ([Phe³]oxytocin), oxytocin (B344502) (OT), and arginine vasopressin (AVP), this document focuses on the comparative binding affinities at the oxytocin receptor (OTR) and vasopressin receptors (V1aR, V1bR, and V2R). This guide includes a detailed summary of available quantitative binding data, a step-by-step experimental protocol for determining binding affinity, and visualizations of key experimental and signaling pathways.

Introduction to this compound and its Receptor Targets

Oxytocin and vasopressin are closely related neuropeptides, differing by only two amino acids at positions 3 and 8.[1] This structural similarity leads to significant cross-reactivity at their respective G protein-coupled receptors (GPCRs).[2] this compound, a synthetic analog of oxytocin where the isoleucine at position 3 is replaced by phenylalanine, is a valuable tool for studying the structure-activity relationships of these ligands. The primary receptor targets for this compound are the oxytocin receptor (OTR) and the three subtypes of the vasopressin receptor: V1a, V1b, and V2.[3][4] Activation of the OTR and V1a/V1b receptors typically initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium.[4] The V2 receptor, in contrast, primarily couples to Gs to increase intracellular cAMP.[4] Understanding the binding affinity and selectivity of this compound is crucial for the development of more specific therapeutic agents.

Quantitative Binding Affinity Data

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Oxytocin (OT) | Human OTR | 0.79 ± 0.22 | [5] |

| Oxytocin (OT) | Human V1aR | 210 ± 21 | [5] |

| Arginine Vasopressin (AVP) | Human OTR | 36.1 | [1][6] |

| Arginine Vasopressin (AVP) | Human V1aR | 1.1 | [5] |

| Oxytocin (OT) | Hamster OTR | 4.28 | [1][6] |

| Oxytocin (OT) | Hamster V1aR | 495.2 | [1][6] |

| Arginine Vasopressin (AVP) | Hamster OTR | 36.06 | [1] |

| Arginine Vasopressin (AVP) | Hamster V1aR | 4.70 | [1][6] |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of ligand binding affinity is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human oxytocin or vasopressin receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Oxytocin for OTR, or a selective radiolabeled antagonist for vasopressin receptors).

-

Competitor Ligands: Unlabeled this compound, oxytocin, and arginine vasopressin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

96-well Filter Plates: Plates with glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Instrumentation: A vacuum filtration manifold and a scintillation counter.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled competitor ligands (this compound, oxytocin, AVP) in assay buffer. The concentration range should be wide enough to generate a full competition curve (typically from 10⁻¹² M to 10⁻⁵ M).

-

Dilute the radioligand in assay buffer to a final concentration at or below its dissociation constant (Kd).

-

Thaw the receptor-containing cell membranes on ice and dilute them in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, the radioligand solution, and the diluted cell membranes to designated wells. These wells measure the maximum binding of the radioligand in the absence of a competitor.

-

Non-Specific Binding (NSB): Add a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled oxytocin for the OTR assay), the radioligand solution, and the diluted cell membranes. This measures the binding of the radioligand to non-receptor components.

-

Competition Binding: Add the serial dilutions of the competitor ligand (this compound), the radioligand solution, and the diluted cell membranes.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes). Gentle agitation is recommended.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration of the plate contents through the filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the competitor by subtracting the average non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

OTR/V1aR Signaling Pathway

Caption: The Gq/11 signaling pathway activated by OTR and V1aR.

References

- 1. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

- 6. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological properties of Oxypressin analogs

An In-Depth Technical Guide to the Pharmacological Properties of Oxypressin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of this compound ([Phe³]-Oxytocin) and related analogs. It details their receptor binding affinities, functional activities, underlying signaling pathways, and the experimental protocols used for their characterization.

Introduction to this compound

Oxytocin (B344502) (OT) and Arginine Vasopressin (AVP) are structurally related neuropeptide hormones that mediate a wide range of physiological functions by acting on a family of four G protein-coupled receptors (GPCRs): the Oxytocin receptor (OTR) and the Vasopressin receptors (V1aR, V1bR, and V2R). Despite differing by only two amino acids, OT and AVP exhibit distinct, though overlapping, physiological roles.

This compound , also known as [3-Phenylalanine]-Oxytocin or [Phe³]-OT, is a synthetic analog of oxytocin where the isoleucine residue at position 3 is replaced by a phenylalanine residue. This single amino acid substitution confers a unique pharmacological profile, with activities that often bridge those of oxytocin and vasopressin. Understanding the properties of this compound and its analogs is crucial for elucidating the structure-activity relationships (SAR) of this important peptide family and for the development of novel therapeutics with tailored receptor selectivity and functional outcomes.

Pharmacological Profiles: Quantitative Data

The pharmacological activity of this compound and its analogs is typically assessed through a combination of receptor binding assays and functional bioassays. The data below are compiled from studies on various species and tissues.

Functional Activity Profile

Functional assays measure the biological response elicited by an analog. Key activities include uterotonic (uterine contraction), pressor (blood pressure), and antidiuretic (water retention) effects. The following table summarizes the potencies of this compound and related analogs, with native Oxytocin included for reference. Potencies are expressed in International Units (IU) per micromole.

| Compound | Structure (Differences from Oxytocin) | Uterotonic Activity (Rat, in vitro) | Pressor Activity (Rat) | Antidiuretic Activity (Rat) | Milk-Ejecting Activity (Rabbit) | Reference |

| Oxytocin | Native Peptide | 485 ± 25 | 3.1 ± 0.3 | 3.9 ± 0.4 | 462 ± 20 | [1] |

| This compound | [Phe³]-Oxytocin | 145 ± 10 | 142 ± 11 | 140 ± 12 | 165 ± 10 | [1] |

| [Val³]-Oxytocin | [Val³]-Oxytocin | 246 ± 12 | 1.8 ± 0.2 | 0.05 ± 0.01 | 550 ± 25 | [1] |

| [Leu³]-Oxytocin | [Leu³]-Oxytocin | 45 ± 4 | 2.5 ± 0.3 | 0.3 ± 0.05 | 205 ± 15 | [1] |

Note: Data from Berde et al. (1961) shows that this compound is a rare analog with nearly equipotent pressor, antidiuretic, and oxytocic activities.[1][2]

Receptor Binding Affinity

Competition binding assays are used to determine the affinity of a ligand for a specific receptor, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates higher binding affinity. The following table presents Kᵢ values for Oxytocin, AVP, and a common synthetic antagonist at the OTR and V1aR in Syrian hamster brain tissue, illustrating the principles of receptor selectivity and cross-reactivity.

| Ligand | OTR Kᵢ (nM) | V1aR Kᵢ (nM) | Selectivity (Kᵢ V1aR / Kᵢ OTR) | Reference |

| Oxytocin (OT) | 4.28 | 495.2 | ~116-fold for OTR | [3][4] |

| Arginine Vasopressin (AVP) | 36.1 | 4.70 | ~7.7-fold for V1aR | [3][4] |

| Manning Compound (V1aR Antagonist) | 213.8 | 6.87 | ~31-fold for V1aR | [3][4] |

Note: These data highlight that while native peptides have higher affinity for their cognate receptors, significant cross-reactivity exists.[3][4] Oxytocin, for instance, can bind to and activate vasopressin receptors, contributing to effects like antidiuresis at higher concentrations.[5][6]

Signaling Pathways

The biological effects of this compound and its analogs are initiated by binding to OTR, V1aR, or V2R, which triggers distinct intracellular signaling cascades.

OTR and V1aR Signaling (Gαq/11 Pathway)

The OTR and V1aR primarily couple to the Gαq/11 family of G proteins. Ligand binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is fundamental to smooth muscle contraction.[7]

V2R Signaling (Gαs Pathway)

The V2 receptor, primarily located in the kidney collecting ducts, couples to the Gαs protein. Ligand binding stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP) from ATP. cAMP then activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels, leading to their translocation to the cell membrane and an increase in water reabsorption (antidiuresis).[8][9]

Structure-Activity Relationships (SAR)

The substitution of isoleucine at position 3 with phenylalanine is a key determinant of this compound's unique pharmacological profile. Studies suggest that the aromatic side chain of phenylalanine in position 3 causes a reorientation of the adjacent tyrosine side chain at position 2. This conformational change is thought to move the phenolic hydroxyl group of Tyr² away from its optimal position for strong OTR activation, resulting in lower affinity and reduced efficacy (maximal response) at the uterine oxytocin receptor compared to native oxytocin.[10][11] This highlights the critical role of the spatial arrangement of residues 2 and 3 for potent and efficacious OTR agonism. Other substitutions at position 3 have been shown to dramatically decrease agonist activity, indicating this position is highly optimized in the native peptide.[12]

Key Experimental Protocols

Characterization of this compound analogs relies on standardized, robust in vitro assays. The following sections detail the methodologies for two fundamental experimental approaches.

Protocol: Competition Radioligand Binding Assay for OTR

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[7][13]

A. Materials

-

Receptor Source: Commercially available cell membranes prepared from cells overexpressing the human Oxytocin Receptor (hOTR).

-

Radioligand: [³H]Oxytocin or [¹²⁵I]Ornithine Vasotocin Analog ([¹²⁵I]OVTA).

-

Test Compound: this compound analog.

-

Non-specific Control: High concentration of unlabeled, native Oxytocin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well microplates, glass fiber filter mats (e.g., GF/C), cell harvester, scintillation counter.

B. Methodology

-

Reagent Preparation: Prepare serial dilutions of the test compound in Assay Buffer. Dilute the radioligand in Assay Buffer to a final concentration at or below its dissociation constant (Kₑ). Thaw and dilute the hOTR membranes in Assay Buffer (e.g., 10-20 µg protein/well).

-

Assay Setup (96-well plate):

-

Total Binding Wells: Add Assay Buffer + radioligand + hOTR membranes.

-

Non-specific Binding (NSB) Wells: Add non-specific control + radioligand + hOTR membranes.

-

Competition Wells: Add test compound dilution + radioligand + hOTR membranes.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates receptor-bound radioligand from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[7] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: V2 Receptor Functional Assay (Cell-Based)

This assay quantifies the ability of a test compound to act as an agonist or antagonist at the V2 receptor by measuring the downstream production of cAMP.[8][9]

A. Materials

-

Cell Line: A human cell line (e.g., HEK293) engineered to express the human V2 receptor (hV2R) and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

Test Compound: this compound analog.

-

Reference Agonist: Arginine Vasopressin (AVP).

-

Cell Culture Medium & Assay Medium: Appropriate media for cell maintenance and performing the assay.

-

Detection Reagents: Reagents for the specific reporter system (e.g., Luciferase substrate).

-

Equipment: 96-well cell culture plates, luminometer.

B. Methodology

-

Cell Plating: Seed the reporter cells into a 96-well plate and culture until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound (for agonist mode) or the test compound in the presence of a fixed concentration of AVP (e.g., EC₈₀) for antagonist mode.

-

Assay Procedure:

-

Remove the culture medium from the cells.

-

Add the prepared compound dilutions to the appropriate wells. Include controls for basal response (medium only) and maximal response (saturating concentration of AVP).

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 3-6 hours) to allow for receptor activation, downstream signaling, and reporter gene expression.

-

Signal Detection: Remove the plate from the incubator, add the detection reagent (e.g., luciferase substrate) according to the manufacturer's protocol, and measure the light output (luminescence) using a plate-reading luminometer.

-

Data Analysis:

-

Agonist Mode: Plot the luminescence signal against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

-

Antagonist Mode: Plot the luminescence signal against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of the AVP-stimulated response).

-

Conclusion

This compound and its analogs represent invaluable tools for pharmacology. The substitution at position 3 dramatically alters the receptor affinity and functional activity profile, shifting the peptide from a highly selective OTR agonist towards a ligand with significant vasopressin-like properties. The data and protocols presented in this guide provide a framework for the continued investigation of these compounds, aiding in the rational design of new molecules with enhanced selectivity and desired therapeutic effects for a range of clinical applications, from obstetrics to central nervous system disorders.

References

- 1. Some pharmacological actions of four synthetic analogues of oxytocin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo simultaneous comparison of pressor and uterine responses to a single agonist (this compound) in estrous rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidiuretic action of oxytocin is associated with increased urinary excretion of aquaporin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxytocin as an antidiuretic hormone. I. Concentration dependence of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. innoprot.com [innoprot.com]

- 10. Importance of the third amino acid residue of oxytocin for its action on isolated rat uterus: study of relationship between hormone conformation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Importance of the third amino acid residue of oxytocin for its action on isolated rat uterus: study of relationship between hormone conformation and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the In Vitro Effects of Oxypressin ([Lys⁸]-Vasopressin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Oxypressin, also known as [Lys⁸]-Vasopressin (LVP) or Lypressin. This compound is an analogue of the human antidiuretic hormone Arginine Vasopressin (AVP), differing by the substitution of lysine (B10760008) for arginine at the eighth amino acid position.[1][2][3] This document details its receptor binding affinity, functional activity, cellular signaling pathways, and the experimental protocols used for its characterization.

Receptor Binding Profile and Functional Activity

This compound exerts its effects by binding to vasopressin receptors (V-receptors) and, to a lesser extent, oxytocin (B344502) receptors. The primary subtypes are the V1 (or V1a), V2, and V1b receptors. In vitro studies using Chinese hamster ovary (CHO) cells stably expressing human V1 and V2 receptors have quantified the binding affinity (Ki) and functional potency (EC₅₀) of this compound.[1][2]

LVP demonstrates a higher affinity for the V1 receptor compared to the V2 receptor.[1][2] Functionally, it acts as a full agonist at both V1 and V2 receptors, meaning it is capable of eliciting a maximal cellular response upon binding.[1]

Table 1: Binding Affinity (Ki) of Vasopressin Analogues at Human V1 & V2 Receptors

| Compound | Receptor | Cell Line | Binding Affinity (Ki) in M | Citation |

|---|---|---|---|---|

| This compound (LVP) | V1 | CHO | 1.8 x 10⁻⁹ | [1][2] |

| V2 | CHO | 1.0 x 10⁻⁸ | [1][2] | |

| Arginine Vasopressin (AVP) | V1 | CHO | 8.0 x 10⁻¹⁰ | [1] |

| | V2 | CHO | 8.5 x 10⁻¹⁰ |[1] |

Table 2: Functional Agonist Potency (EC₅₀) of Vasopressin Analogues at Human V1 & V2 Receptors

| Compound | Receptor | Functional Assay | Cell Line | Agonist Potency (EC₅₀) in M | Citation |

|---|---|---|---|---|---|

| This compound (LVP) | V1 | Calcium Mobilization | CHO | 1.4 x 10⁻⁹ | [1] |

| V2 | cAMP Production | CHO | 2.1 x 10⁻⁹ | [1] | |

| Arginine Vasopressin (AVP) | V1 | Calcium Mobilization | CHO | 4.8 x 10⁻¹⁰ | [1] |

| | V2 | cAMP Production | CHO | 3.5 x 10⁻¹⁰ |[1] |

Cellular Signaling Pathways

The functional effects of this compound are mediated by distinct G protein-coupled receptor (GPCR) signaling pathways, depending on the receptor subtype activated.

-

V1 Receptor Signaling: The V1 receptor, located on vascular smooth muscle among other tissues, primarily couples to G proteins of the Gq/11 family.[1] Activation by this compound initiates the phospholipase C (PLC) pathway. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4] This sharp increase in cytosolic Ca²⁺ is a key event leading to cellular responses like smooth muscle contraction.[5]

-

V2 Receptor Signaling: The V2 receptor, found on the basolateral membrane of kidney collecting ducts, couples to the Gs protein.[1] this compound binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the antidiuretic effects.

-

V1b Receptor and MAPK Pathway: Studies on d[Leu⁴, Lys⁸]VP, a selective V1b receptor agonist and a close analogue of this compound, have shown that it acts as a full agonist in both phospholipase C and Mitogen-Activated Protein Kinase (MAPK) assays.[6] This strongly suggests that this compound may also activate the MAPK/ERK signaling cascade, a crucial pathway regulating cell proliferation, differentiation, and apoptosis.[6][7]

References

- 1. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Vasopressin [Lys8] (Lypressin) - Echelon Biosciences [echelon-inc.com]

- 6. Pharmacological and physiological characterization of d[Leu4, Lys8]vasopressin, the first V1b-selective agonist for rat vasopressin/oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to Neurohypophyseal Hormone Analog Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core principles, experimental methodologies, and structure-activity relationships in the field of neurohypophyseal hormone analog research. It is designed to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics targeting the vasopressin and oxytocin (B344502) systems.

Introduction to Neurohypophyseal Hormones

The neurohypophyseal hormones, vasopressin (AVP) and oxytocin (OXT), are nonapeptides synthesized in the hypothalamus and released from the posterior pituitary. They are structurally similar, differing by only two amino acids, yet they mediate distinct physiological effects through their interaction with specific G-protein coupled receptors (GPCRs).[1][2] Vasopressin primarily regulates water balance, blood pressure, and coagulation, while oxytocin is crucial for uterine contraction during labor and lactation.[3][4]

The therapeutic potential of these hormones has driven extensive research into the development of synthetic analogs with improved pharmacological properties, such as enhanced receptor selectivity, increased duration of action, and novel routes of administration.[4][5] These efforts have led to the successful clinical application of several key analogs, including desmopressin (B549326), terlipressin (B549273), carbetocin (B549339), and atosiban.

Core Analogs in Clinical Use

Desmopressin (DDAVP)

Desmopressin is a synthetic analog of vasopressin characterized by deamination of the N-terminal cysteine and the substitution of D-arginine for L-arginine at position 8. This modification significantly increases its selectivity for the vasopressin V2 receptor (V2R) and prolongs its half-life by reducing susceptibility to enzymatic degradation.[6][7]

-

Mechanism of Action: Desmopressin is a selective V2R agonist.[8] Its binding to V2 receptors in the renal collecting ducts activates a Gs-protein signaling cascade, leading to increased cyclic AMP (cAMP) levels.[7][9] This cascade ultimately promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of tubular cells, increasing water reabsorption and reducing urine output.[10][11][12] It also stimulates the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells.[6][10]

-

Therapeutic Applications: It is a primary treatment for central diabetes insipidus, nocturnal enuresis, and mild to moderate hemophilia A and von Willebrand's disease (Type I).[3][6][10]

Terlipressin

Terlipressin is a synthetic analog of lysine (B10760008) vasopressin, which acts as a prodrug, being converted to the active lysine vasopressin in the body. It exhibits a greater selectivity for the vasopressin V1 receptor (V1R) compared to the V2R.[13][14]

-

Mechanism of Action: Terlipressin's primary effect is potent vasoconstriction mediated by V1 receptors on vascular smooth muscle.[5][14] This action increases systemic vascular resistance and mean arterial pressure.

-

Therapeutic Applications: It is used in the management of septic shock refractory to conventional vasopressors and in the treatment of hepatorenal syndrome.[15][16]

Carbetocin

Carbetocin is a long-acting synthetic analog of oxytocin.[17] Structural modifications, including deamination at position 1 and a methyl group on the tyrosine at position 2, confer a significantly longer half-life compared to native oxytocin.[17]

-

Mechanism of Action: Carbetocin is an oxytocin receptor (OTR) agonist. Its binding to OTRs on the uterine myometrium initiates a Gq-protein signaling pathway, leading to increased intracellular calcium and uterine contractions.

-

Therapeutic Applications: It is primarily used for the prevention of postpartum hemorrhage (PPH) following cesarean section.[17][18] Studies have shown it can be more effective than oxytocin in reducing the need for additional therapeutic uterotonics.[18][19]

Atosiban

Atosiban is a synthetic nonapeptide analog of oxytocin that acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[20][21][22]

-

Mechanism of Action: Atosiban competitively inhibits the binding of oxytocin to its receptors on the myometrium.[23][24] This blockade prevents the oxytocin-mediated increase in intracellular calcium, leading to the suppression of uterine contractions and uterine quiescence.[20][21]

-

Therapeutic Applications: It is used as a tocolytic agent to delay imminent preterm labor.[20]

Quantitative Data Summary

The following tables summarize key quantitative parameters for prominent neurohypophyseal hormone analogs based on clinical and preclinical data.

Table 1: Comparative Efficacy of Carbetocin vs. Oxytocin for PPH Prevention

| Parameter | Carbetocin | Oxytocin | Citation(s) |

| Dosage | 100 µg (single IV injection) | 10 IU (infusion) | [17] |

| Half-life | ~40 minutes (4-10x longer) | Shorter | [17] |

| Need for Additional Uterotonics | Significantly lower | Higher | [17][19] |

| Diuresis (12h post-delivery) | 1300 ml ± 450 ml | 1100 ml ± 250 ml | [17] |

Table 2: Terlipressin in the Management of Septic Shock

| Parameter | Finding | Citation(s) |

| Typical IV Bolus Dose | 1 - 2 mg | [15][16] |

| Continuous Infusion Rate | 20 - 160 µg/h | [25][26] |

| 28-Day Mortality vs. Norepinephrine (B1679862) | No significant difference | [25] |

| Serious Adverse Events vs. Norepinephrine | More common (30% vs 12%) | [13][25] |

Signaling Pathways

Neurohypophyseal hormone analogs exert their effects by activating or blocking specific GPCR signaling cascades.

Vasopressin V2 Receptor (Gs-Coupled) Pathway

The antidiuretic effect of vasopressin and its V2R-agonist analogs like desmopressin is mediated by the Gs-protein coupled pathway in renal collecting duct cells.

Oxytocin Receptor (Gq-Coupled) Pathway

Uterine contraction stimulated by oxytocin or its agonists like carbetocin is driven by the Gq-protein coupled pathway, which increases intracellular calcium.

Experimental Protocols & Workflows

Peptide Analog Synthesis

The synthesis of neurohypophyseal hormone analogs is predominantly achieved using Solid-Phase Peptide Synthesis (SPPS).[27][28] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

Receptor Binding Assay

Determining the binding affinity of a novel analog to its target receptor is a critical step. A competitive radioligand binding assay is a standard method for this characterization.[29][30]

Protocol: Competitive Radioligand Binding Assay for OTR

-

Materials & Reagents:

-

Receptor Source: Membranes prepared from cells overexpressing the human Oxytocin Receptor (hOTR).[29]

-

Radioligand: A tritiated ligand with high affinity for the receptor, e.g., [³H]Oxytocin.[29]

-

Test Compound: The unlabeled neurohypophyseal hormone analog.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[29]

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[29]

-

Instrumentation: Scintillation counter, 96-well filter plates.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of the unlabeled test compound. Dilute the receptor membranes and radioligand in assay buffer.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of unlabeled native hormone (e.g., 1 µM Oxytocin).[29]

-

Competition: Add receptor membranes, radioligand, and the serial dilutions of the test compound.

-

-

Incubation: Incubate the plate (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from unbound radioligand.[29]

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[29]

-

Structure-Activity Relationships (SAR)

The biological activity of neurohypophyseal hormone analogs is highly dependent on their primary structure. SAR studies guide the rational design of new molecules with desired pharmacological profiles.[31][32]

-

C-Terminal Tripeptide: The C-terminal tail (Pro-Arg-Gly-NH₂) is critical for activity. Modifications in this region can dramatically alter receptor affinity and selectivity. For instance, replacing this entire tail with a simple alkyldiamine or (aminoalkyl)guanidine can retain antagonist activity, suggesting that a basic functional group at an optimal distance from the core ring is a key requirement.[31][32]

-

Hexapeptide Ring: The cyclic hexapeptide core is essential for binding. Some modifications within the ring are tolerated, while others, like altering the disulfide bridge, can decrease activity.[31]

-

Position 8: The amino acid at position 8 is a major determinant of receptor selectivity. An arginine (as in vasopressin) favors V1/V2 activity, while a leucine (B10760876) (as in oxytocin) favors OTR activity. Substituting L-Arg with D-Arg in desmopressin significantly reduces vasopressor (V1) activity and enhances antidiuretic (V2) activity.[6]

-

N-Terminus: Deamination of the N-terminal cysteine (position 1), as seen in desmopressin and carbetocin, protects the molecule from aminopeptidases, thereby increasing its duration of action.[6][17]

References

- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Desmopressin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Design of Oxytocin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]

- 8. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. Desmopressin - Wikipedia [en.wikipedia.org]

- 11. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. johnsonfrancis.org [johnsonfrancis.org]

- 13. Terlipressin or norepinephrine in septic shock: do we have the answer? - Williams - Journal of Thoracic Disease [jtd.amegroups.org]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. Rescue therapy in septic shock – is terlipressin the last frontier? - PMC [pmc.ncbi.nlm.nih.gov]